molecular formula C16H15Cl2NOS B2484558 2-[(3-chlorobenzyl)sulfanyl]-1-(4-chlorophenyl)-1-ethanone O-methyloxime CAS No. 320422-50-2

2-[(3-chlorobenzyl)sulfanyl]-1-(4-chlorophenyl)-1-ethanone O-methyloxime

Cat. No.: B2484558
CAS No.: 320422-50-2
M. Wt: 340.26
InChI Key: QBLJFMMRNJLOOO-MNDPQUGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-chlorobenzyl)sulfanyl]-1-(4-chlorophenyl)-1-ethanone O-methyloxime is a useful research compound. Its molecular formula is C16H15Cl2NOS and its molecular weight is 340.26. The purity is usually 95%.
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Scientific Research Applications

Potential in Cancer Chemoprevention

The compound has shown promise in the field of cancer chemoprevention. Studies have isolated structurally related nitroaromatic compounds with similar sulfanyl-substitutions, which demonstrated significant activity as inducers of glutathione S-transferase in liver and small intestinal mucosa. This enzyme induction is associated with the detoxification process and is considered a marker for potential cancer chemopreventive agents (Zheng, Kenney, & Lam, 1992).

Hepatoprotective Properties

Research has also been directed towards designing and synthesizing sulfanyl-substituted compounds with structural analogues to explore their hepatoprotective properties. For instance, bis(isoxazolylsulfanyl)ethane and its metal complexes have been studied for their hepatoprotective activity, providing a potential therapeutic pathway for conditions related to liver damage (Akhmetova et al., 2018).

Role in Anti-Inflammatory Responses

Moreover, the structural components of the compound, particularly the chlorophenyl element, have been associated with anti-inflammatory responses. Studies involving similar chlorophenyl-containing compounds have observed significant anti-inflammatory activities in animal models. These findings point towards the potential utility of the compound in developing new therapeutic agents targeting inflammatory conditions (Torres et al., 1999).

Exploration of Anticonvulsant Properties

In addition, the compound's structural framework suggests its potential utility in the exploration of anticonvulsant properties. The presence of certain structural moieties, such as chlorophenyl and ethanone, in related compounds has been linked to moderate to significant anticonvulsant activity in various studies, indicating a promising area for further research into the therapeutic applications of the compound (Bansal, Chauhan, & Sharma, 2012).

Properties

IUPAC Name

(E)-1-(4-chlorophenyl)-2-[(3-chlorophenyl)methylsulfanyl]-N-methoxyethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NOS/c1-20-19-16(13-5-7-14(17)8-6-13)11-21-10-12-3-2-4-15(18)9-12/h2-9H,10-11H2,1H3/b19-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBLJFMMRNJLOOO-MNDPQUGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(CSCC1=CC(=CC=C1)Cl)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(/CSCC1=CC(=CC=C1)Cl)\C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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